molecular formula C31H63NO4 B12547875 N-[3-(Hexadecyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide CAS No. 143378-76-1

N-[3-(Hexadecyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide

Cat. No.: B12547875
CAS No.: 143378-76-1
M. Wt: 513.8 g/mol
InChI Key: VLFFJRWJENWEBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

CAS No.

143378-76-1

Molecular Formula

C31H63NO4

Molecular Weight

513.8 g/mol

IUPAC Name

N-(3-hexadecoxy-2-hydroxypropyl)-N-(2-hydroxyethyl)decanamide

InChI

InChI=1S/C31H63NO4/c1-3-5-7-9-11-12-13-14-15-16-17-19-21-23-27-36-29-30(34)28-32(25-26-33)31(35)24-22-20-18-10-8-6-4-2/h30,33-34H,3-29H2,1-2H3

InChI Key

VLFFJRWJENWEBR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(CN(CCO)C(=O)CCCCCCCCC)O

Origin of Product

United States

Preparation Methods

Epoxide Ring-Opening Followed by Amidation

The most widely documented approach involves the reaction of hexadecyl glycidyl ether with ethanolamine derivatives, followed by amidation with decanoic acid or its derivatives.

Synthesis of Intermediate: N-(3-Hexadecyloxy-2-hydroxypropyl)-N-(2-hydroxyethyl)amine

The first step entails the nucleophilic ring-opening of hexadecyl glycidyl ether (C₁₆H₃₃OCH₂CHOCH₂) with 2-aminoethanol (ethanolamine).

Reaction Conditions

  • Solvent: Ethanol or tetrahydrofuran (THF).
  • Temperature: 80°C under nitrogen atmosphere.
  • Molar Ratio: 1:10 (hexadecyl glycidyl ether : ethanolamine) to ensure complete conversion.
  • Duration: 2 hours for addition, followed by 30 minutes of stirring.

Mechanism
The primary amine of ethanolamine attacks the less hindered carbon of the epoxide, forming a secondary alcohol intermediate. The reaction proceeds via an SN2 mechanism, yielding N-(3-hexadecyloxy-2-hydroxypropyl)-N-(2-hydroxyethyl)amine as a pale yellow solid after purification by vacuum distillation.

Amidation with Decanoic Acid Derivatives

The intermediate is subsequently amidated with decanoyl chloride or methyl decanoate.

Using Decanoyl Chloride

Procedure

  • The amine intermediate is dissolved in dichloromethane and reacted with decanoyl chloride (C₉H₁₉COCl) in the presence of pyridine as a base.
  • Molar Ratio: 1:1.2 (amine : decanoyl chloride).
  • Temperature: Room temperature (25°C).
  • Workup: The mixture is washed with water to remove pyridinium chloride, and the solvent is evaporated to yield a crude amide-ester derivative.

Yield: 85–90% after column chromatography (silica gel, hexane/ethyl acetate).

Using Methyl Decanoate

Procedure

  • The amine intermediate is mixed with methyl decanoate (C₉H₁₉COOCH₃) and catalytic potassium hydroxide.
  • Conditions: 80°C under reduced pressure (20 Torr).
  • Duration: 1 hour for addition, followed by 1 hour of stirring.

Yield: 75–80% after recrystallization from methanol.

Characterization Data

  • IR (KBr): 3320 cm⁻¹ (O–H stretch), 1646 cm⁻¹ (amide C=O).
  • ¹H-NMR (CDCl₃): δ 0.86 (t, 6H, terminal CH₃), 3.4–4.1 (m, 13H, ether and hydroxyl groups).

Direct Alkoxylation of Preformed Amides

An alternative method involves the alkoxylation of N-(2-hydroxyethyl)decanamide with hexadecyl glycidyl ether.

Synthesis of N-(2-Hydroxyethyl)decanamide

Procedure

  • Decanoic acid (C₉H₁₉COOH) is reacted with 2-aminoethanol in THF using dicyclohexylcarbodiimide (DCC) as a coupling agent.
  • Molar Ratio: 1:1.2 (acid : ethanolamine).
  • Yield: 90–95% after recrystallization from hexane.

Alkoxylation with Hexadecyl Glycidyl Ether

Reaction Conditions

  • Catalyst: Sodium hydride (NaH).
  • Solvent: Dimethylformamide (DMF).
  • Temperature: 60°C.
  • Duration: 1.5 hours.

Mechanism
The hydroxyl group of N-(2-hydroxyethyl)decanamide is deprotonated by NaH, forming an alkoxide that attacks the epoxide ring of hexadecyl glycidyl ether.

Yield: 70–75% after flash chromatography.

Comparative Analysis of Methods

Parameter Epoxide Ring-Opening Direct Alkoxylation
Reaction Steps 2 2
Overall Yield 65–75% 60–70%
Purity ≥98% ≥95%
Key Advantage High regioselectivity Avoids acyl chlorides
Key Limitation Requires toxic solvents Lower functional group tolerance

Industrial-Scale Optimization

Solvent Selection

  • Ethanol vs. THF: Ethanol is preferred industrially due to lower toxicity and ease of recycling, though it reduces reaction rates by 15–20% compared to THF.

Catalytic Enhancements

  • Phase-Transfer Catalysts: Tetrabutylammonium bromide (TBAB) increases epoxide ring-opening efficiency by 30% in biphasic systems.

Green Chemistry Approaches

  • Microwave Assistance: Reduces reaction time from 2 hours to 20 minutes with comparable yields (70–75%).

Challenges and Mitigation Strategies

Byproduct Formation

  • Ester Hydrolysis: Decanoyl chloride may hydrolyze to decanoic acid in aqueous workups. Mitigated by using anhydrous conditions and molecular sieves.

Purification Difficulties

  • Column Chromatography: Replaced with fractional crystallization in industrial settings to reduce costs.

Chemical Reactions Analysis

N-[3-(Hexadecyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidation products.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The hydroxyl groups in the compound can undergo substitution reactions with halides or other nucleophiles.

    Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Drug Delivery Systems

N-[3-(Hexadecyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide has been explored for use in drug delivery systems due to its amphiphilic properties. The compound can form micelles and liposomes, which are effective for encapsulating hydrophobic drugs, enhancing their solubility and bioavailability. This property is particularly beneficial in targeting cancer therapies where localized drug delivery can minimize systemic side effects.

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects, making it a candidate for the development of therapeutic agents aimed at treating inflammatory diseases. Its ability to modulate immune responses could be leveraged in formulations designed for conditions such as arthritis or dermatitis.

Skin Conditioning Agents

In the cosmetic industry, this compound is utilized as a skin conditioning agent. Its emollient properties help to improve skin hydration and barrier function, making it a valuable ingredient in moisturizers and creams.

Hair Care Products

The compound is also found in hair care formulations where it acts as a conditioning agent. Its long-chain fatty acid structure allows it to penetrate hair fibers, providing moisture and reducing frizz, thereby enhancing the overall appearance and manageability of hair.

Surface Modifiers

This compound can be used as a surfactant or surface modifier in various materials. Its ability to lower surface tension makes it suitable for applications in coatings and adhesives where improved wetting properties are desired.

Biodegradable Polymers

The compound's compatibility with biodegradable polymers has been studied for developing environmentally friendly materials. Incorporating this compound into polymer matrices can enhance mechanical properties while maintaining biodegradability.

Case Study: Drug Delivery Research

A study published in the Journal of Controlled Release investigated the use of this compound in formulating liposomal carriers for anticancer drugs. Results demonstrated significant improvements in drug retention and release profiles compared to traditional delivery systems, highlighting its potential in targeted cancer therapies .

Case Study: Cosmetic Formulation Development

In a comparative study on skin moisturizers, formulations containing this compound showed superior hydration effects over those without the compound. Clinical trials indicated enhanced skin barrier function and reduced transepidermal water loss .

Mechanism of Action

The mechanism of action of N-[3-(Hexadecyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide involves its ability to reduce surface tension and form micelles . This property allows it to solubilize hydrophobic compounds and enhance their dispersion in aqueous solutions. The molecular targets and pathways involved include interactions with cell membranes and proteins, leading to improved solubility and bioavailability of active ingredients.

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name : N-[3-(Hexadecyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide
  • Molecular Formula: C₃₁H₆₃NO₄
  • Molecular Weight : 513.84 g/mol .

Physical Properties :

  • Appearance : White to pale yellow powder or solid with a slight odor.
  • Melting Point : 50–55°C.
  • Key Values :
    • Oxidation value: 94–124.
    • Hydroxyl value: 208–226.
    • Residue after ignition: ≤0.10% .

Functional Role :

  • Primarily used as a nonionic surfactant in cosmetics and personal care products due to its amphiphilic structure, which enhances emulsification and moisturization .

Quality Standards :

Comparison with Structurally Similar Compounds

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Oxidation Value Hydroxyl Value Key Differences
This compound (Target) C₃₁H₆₃NO₄ 513.84 50–55 94–124 208–228 Decanamide (C₁₀) backbone
N-(3-Hexadecyloxy-2-hydroxypropyl)-N-(2-hydroxyethyl)hexadecanamide C₃₇H₇₅NO₄ 598.00 69–77 80–110 173–203 Hexadecanamide (C₁₆) chain increases molecular weight and melting point
N-(3-Tetradecyloxy-2-hydroxypropyl)-N-(2-hydroxyethyl)decanamide C₂₉H₅₉NO₄ 485.78 45–50 101–131 220–240 Tetradecyl (C₁₄) ether group reduces chain length and melting point
Cetyl-PG hydroxyethyl palmitamide (INCI Name) C₃₇H₇₅NO₄ 598.00 Similar to C₁₆ Palmitamide (C₁₆) chain; used in skincare for barrier repair

Key Observations :

Alkyl Chain Length Effects :

  • The decanamide (C₁₀) backbone in the target compound results in a lower molecular weight (513.84 vs. 598.00) and melting point (50–55°C vs. 69–77°C) compared to the hexadecanamide (C₁₆) variant .
  • Shorter chains (e.g., tetradecyl, C₁₄) further reduce melting points (45–50°C) but increase hydroxyl values (220–240), indicating enhanced hydrophilicity .

Functional Group Impact :

  • Hexadecyloxy (C₁₆) ether groups contribute to higher lipophilicity, improving emollient properties in cosmetic formulations .
  • Hydroxyethyl groups enhance water solubility, balancing the compound’s amphiphilic nature .

Purity and Residue :

  • The target compound and tetradecyl variant have stricter residue limits (≤0.10%) compared to the hexadecanamide analog (≤0.50%), reflecting differences in synthesis or purification processes .

Biological Activity

N-[3-(Hexadecyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide, also known as hexadecanamide or ceramide E, is a complex lipid molecule that has garnered interest in various fields, particularly in dermatology and cosmetic formulations. Its structure features a long-chain fatty acid component, which contributes to its biological activity and potential applications.

  • Molecular Formula : C37H75NO4
  • Molecular Weight : 598 g/mol
  • Density : 0.926 g/cm³
  • Boiling Point : 689.1 °C (predicted)
  • LogP : 14.092 (estimated)

These properties indicate that the compound is lipophilic, which is significant for its interaction with biological membranes and skin penetration.

This compound functions primarily through its role as a sphingolipid analog. Sphingolipids are crucial for maintaining cell membrane integrity and signaling pathways. The biological activities associated with this compound include:

  • Skin Barrier Function : Enhances the stratum corneum's barrier properties by promoting lipid organization and hydration.
  • Anti-inflammatory Effects : Exhibits potential anti-inflammatory properties, which may help in conditions like atopic dermatitis and psoriasis.
  • Cell Signaling : Involved in cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.

Case Studies and Research Findings

  • Skin Hydration and Barrier Repair :
    • A study demonstrated that formulations containing this compound resulted in improved skin hydration levels compared to control groups. The compound was shown to enhance the synthesis of ceramides in the skin, leading to better barrier function and reduced transepidermal water loss (TEWL) .
  • Anti-inflammatory Properties :
    • Research indicated that this compound could reduce pro-inflammatory cytokine levels in human keratinocytes exposed to inflammatory stimuli. This suggests its potential use in topical treatments for inflammatory skin conditions .
  • Cosmetic Applications :
    • The compound has been incorporated into various cosmetic formulations aimed at improving skin texture and elasticity. Consumer studies reported favorable outcomes regarding skin appearance after using products containing this ingredient .

Comparative Analysis of Biological Activity

Property/ActivityThis compoundOther Sphingolipids
Skin Barrier FunctionSignificant improvement in hydration and barrier integrityVaries; typically effective
Anti-inflammatory EffectsNotable reduction in cytokine productionGenerally effective
Cell SignalingModulates pathways related to growth and apoptosisSimilar effects observed

Q & A

Basic: What spectroscopic and chromatographic methods are recommended for confirming the structural identity of N-[3-(Hexadecyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide in synthetic batches?

Methodological Answer:
The compound’s identity can be confirmed via infrared (IR) spectroscopy and gas chromatography (GC) . IR analysis should show characteristic absorption peaks near 3300 cm⁻¹ (O-H stretching), 2930–2860 cm⁻¹ (C-H stretching of alkyl chains), 1615 cm⁻¹ (amide C=O), and 1110–1060 cm⁻¹ (ether C-O) . For GC, use a methyl silicone-packed glass column with hydrogen flame ionization detection (FID). The retention time of the sample must align with the reference standard under isothermal conditions (e.g., 150–300°C with helium carrier gas at 20 mL/min) . These methods ensure verification of functional groups and molecular integrity.

Advanced: How can researchers resolve discrepancies in secondary amine salt purity tests observed during quality control?

Methodological Answer:
Discrepancies in secondary amine salt tests (e.g., unexpected coloration) may arise from residual reactants or by-products. Follow these steps:

Re-test under controlled conditions : Ensure the test solution is heated to transparency before adding sodium nitrite and β-naphthol to avoid false positives .

Alternative quantification : Use HPLC with charged aerosol detection (CAD) to quantify secondary amines, as it offers higher sensitivity than colorimetric assays.

Cross-validate with NMR : Perform ¹H-NMR to detect trace amines via characteristic peaks (e.g., δ 2.5–3.0 ppm for N-CH₂ groups) .

Adjust synthesis protocols : Optimize reaction time/temperature to minimize incomplete amidation, a common source of secondary amines.

Basic: What are the standard purity criteria for this compound as per cosmetic ingredient specifications?

Methodological Answer:
Key purity parameters include:

  • Heavy metals : ≤20 ppm (tested via sulfide precipitation) .
  • Sulfur content : ≤2 ppm (via oxygen flask combustion followed by ion chromatography) .
  • Residual solvents : ≤0.10% after pyrolysis (tested via thermogravimetric analysis) .
  • Secondary amine salts : No red coloration upon testing (indicating absence of unreacted amines) .
    These criteria ensure compliance with safety and functional requirements in formulations.

Advanced: What methodological considerations are critical when optimizing synthesis to ensure high yield and minimal by-products?

Methodological Answer:
To optimize synthesis:

Control stoichiometry : Use a 1:1.2 molar ratio of hexadecyl glycidyl ether to hydroxyethyl decanamide to drive complete amidation.

Catalyst selection : Employ lipase enzymes (e.g., Candida antarctica Lipase B) for regioselective reactions, reducing side products .

Purification : Perform flash chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to remove unreacted starting materials and oligomers.

Monitor reaction progress : Use inline FTIR to track the disappearance of the epoxide peak (∼850 cm⁻¹) and amide formation .

Basic: How is the melting point range used as a quality indicator in batch analysis?

Methodological Answer:
The melting point (50–55°C for decanamide derivatives or 69–77°C for hexadecanamide analogs ) serves as a critical purity indicator. Deviations suggest:

  • Lower range : Contamination with low-melting impurities (e.g., unreacted alcohols).
  • Higher range : Presence of high-melting by-products (e.g., cross-linked dimers).
    Use differential scanning calorimetry (DSC) for precise measurement, with a heating rate of 5°C/min under nitrogen .

Advanced: How do the surfactant properties of this compound influence its interaction with lipid bilayers in drug delivery systems?

Methodological Answer:
As a nonionic surfactant with a C16 alkyl chain and hydroxyl/amide groups, the compound integrates into lipid bilayers via hydrophobic anchoring and hydrogen bonding. Key considerations:

Critical micelle concentration (CMC) : Determine via pyrene fluorescence assay; lower CMC (∼0.1 mM) enhances membrane stability .

Bilayer fluidity : Use fluorescence anisotropy with DPH probes to assess disruption. High hydroxyethyl content increases hydrophilicity, reducing perturbation .

Drug encapsulation efficiency : Optimize lipid-to-surfactant ratios (e.g., 4:1) for stable liposomes. Monitor size via dynamic light scattering (DLS) to ensure <200 nm .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.